rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride
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Overview
Description
2,2,2-Trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols and halides under acidic or basic conditions.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the oxolane ring.
Addition of the trifluoromethyl group: This can be done using trifluoroacetic anhydride or other trifluoromethylating agents under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl and piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The piperidinyl group may facilitate binding to specific receptors or active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the piperidinyl and oxolane groups.
2,2,2-Trifluoro-N,N-dimethylacetamide: Contains a trifluoromethyl group but differs in the amide substituents.
2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide: Similar trifluoromethyl group but different aromatic substituents.
Uniqueness
The uniqueness of rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride lies in its combination of trifluoromethyl, piperidinyl, and oxolane groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2.ClH/c12-11(13,14)10(17)16-8-3-6-18-9(8)7-1-4-15-5-2-7;/h7-9,15H,1-6H2,(H,16,17);1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHHSVYGJDGMII-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)NC(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1NC(=O)C(F)(F)F)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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